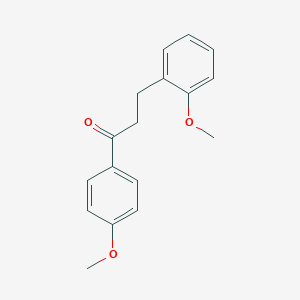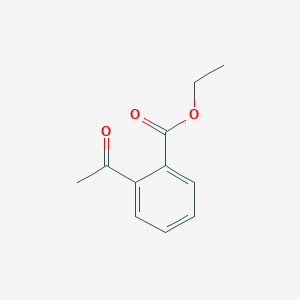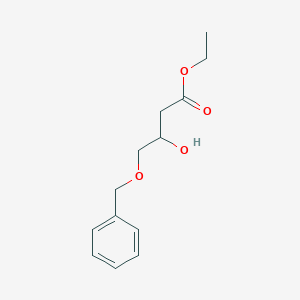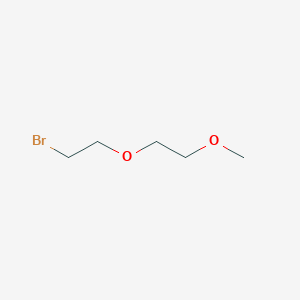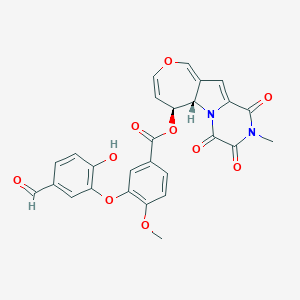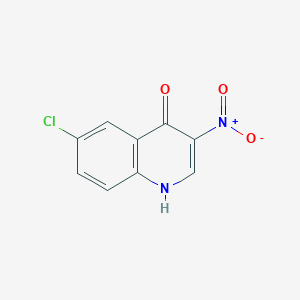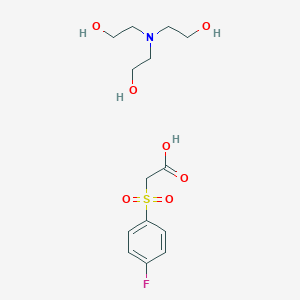
Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate, also known as THAFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. THAFA is a quaternary ammonium salt that is synthesized through a simple and efficient method.
作用机制
Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate inhibits PKC activity by binding to the regulatory domain of the enzyme, which prevents its translocation to the cell membrane and subsequent activation. This mechanism of action is unique compared to other PKC inhibitors, which typically target the catalytic domain of the enzyme. Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate has been shown to be highly selective for PKC, with minimal off-target effects on other kinases.
生化和生理效应
Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of insulin signaling. In cancer cells, Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate has been shown to inhibit cell growth and induce apoptosis through the inhibition of PKC activity. In diabetic models, Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate has been shown to improve insulin sensitivity and glucose uptake by modulating the activity of PKC in skeletal muscle and adipose tissue.
实验室实验的优点和局限性
Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate has several advantages for lab experiments, including its high selectivity for PKC, reversible inhibition of enzyme activity, and simple synthesis method. However, Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate also has some limitations, including its limited solubility in aqueous solutions and potential toxicity at high concentrations. Additionally, Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate may not be suitable for studying the role of PKC isoforms that are not regulated by the regulatory domain.
未来方向
There are several future directions for Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate research, including the development of more potent and selective PKC inhibitors, the exploration of Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate's potential as a therapeutic agent for cancer and diabetes, and the investigation of its effects on other cellular processes beyond PKC regulation. Additionally, the use of Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate in combination with other PKC inhibitors or chemotherapy agents may enhance its therapeutic efficacy and reduce potential toxicity. Overall, Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate is a promising compound that has the potential to advance our understanding of PKC regulation and its role in disease pathogenesis.
合成方法
Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate can be synthesized through a one-step reaction between 4-fluorophenylsulfonylacetate and tris-(2-hydroxyethyl)amine in the presence of a base catalyst. The reaction is carried out in anhydrous acetonitrile at room temperature, and the product is obtained in high yield and purity. The synthesis method is simple, efficient, and cost-effective, making Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate a promising candidate for large-scale production.
科学研究应用
Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate has been widely used in scientific research due to its ability to selectively and reversibly inhibit the activity of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PKC activity has been implicated in the pathogenesis of many diseases, including cancer, diabetes, and cardiovascular diseases. Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate has been shown to inhibit the activity of PKC in a dose-dependent manner, making it a valuable tool for studying the role of PKC in disease pathogenesis.
属性
CAS 编号 |
102582-92-3 |
|---|---|
产品名称 |
Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate |
分子式 |
C14H22FNO7S |
分子量 |
367.39 g/mol |
IUPAC 名称 |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-fluorophenyl)sulfonylacetic acid |
InChI |
InChI=1S/C8H7FO4S.C6H15NO3/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2 |
InChI 键 |
WTTBAZUHLKDGJP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO |
规范 SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO |
同义词 |
4-fluorophenylsulfonylacetic acid tris(2-hydroxyethylammonium) FPS-THEA tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



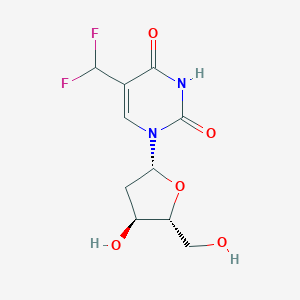
![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10123.png)
![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)
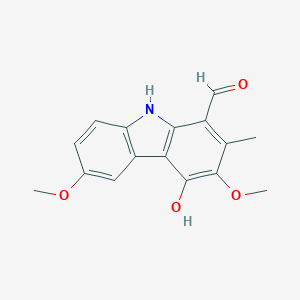
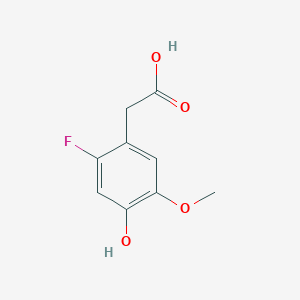
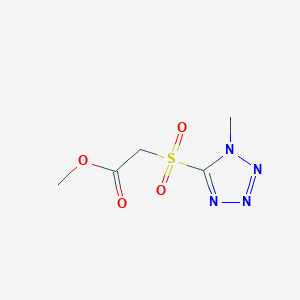
![3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol](/img/structure/B10133.png)
